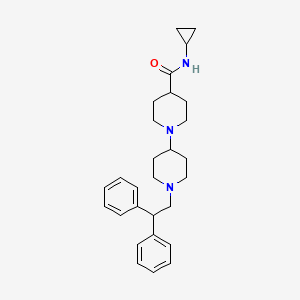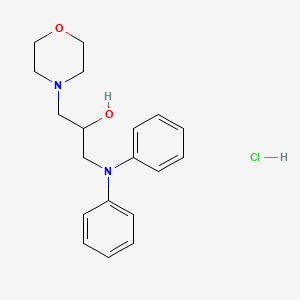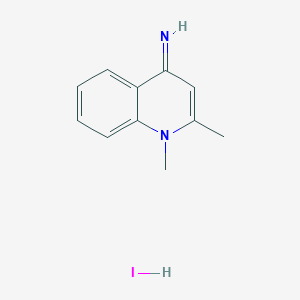![molecular formula C17H18BrNOS B5104980 2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5104980.png)
2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide is an organic compound that features a bromobenzyl group attached to a thioether linkage, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction begins with the nucleophilic substitution of 2-bromobenzyl chloride with a thiol compound, resulting in the formation of the thioether linkage.
Acetamide Formation: The intermediate product is then reacted with an acetamide derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the acetamide group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alkoxides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated or modified acetamide derivatives.
Substitution: Substituted benzylthioacetamide derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of thioether and acetamide groups in biological systems.
Mécanisme D'action
The mechanism of action of 2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide is not well-documented. it is likely to interact with biological molecules through its thioether and acetamide groups. These interactions could involve binding to proteins or enzymes, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-bromobenzyl)thio]-N-(1-phenylethyl)acetamide
- 2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide
- 2-[(2-bromobenzyl)thio]-N-[2-(methylthio)phenyl]acetamide
Uniqueness
2-[(2-bromobenzyl)thio]-N-(1-phenylethyl)acetamide is unique due to the specific positioning of the bromobenzyl group and the thioether linkage. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Propriétés
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-13(14-7-3-2-4-8-14)19-17(20)12-21-11-15-9-5-6-10-16(15)18/h2-10,13H,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVZVVCQKYBSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-METHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5104897.png)
![(4E)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B5104898.png)


![4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide](/img/structure/B5104905.png)
![3-[3-Chloro-4-(piperidin-1-YL)phenyl]-1-(3-fluorobenzoyl)thiourea](/img/structure/B5104913.png)
![methyl 4-[({[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5104921.png)



![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5104958.png)
![4-(2-{3-[3-(6-methoxy-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5104966.png)

![4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide](/img/structure/B5104971.png)
